N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chloro and fluoro substituents on the phenyl ring, along with a carboxamide group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. This can be achieved by treating the phenyl ring with chlorinating and fluorinating agents such as thionyl chloride and fluorine gas, respectively.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with similar structural features, known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) .
Gefitinib: A compound with a similar phenyl ring substitution pattern, used as a tyrosine kinase inhibitor in cancer therapy .
Uniqueness
N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-9(14)8(13)6-7/h2-6H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGZUSONZDKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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